5-Bromo-2-(trifluoromethyl)benzonitrile
Description
5-Bromo-2-(trifluoromethyl)benzonitrile (CAS: 1208076-28-1) is a halogenated aromatic compound with the molecular formula C₈H₃BrF₃N and a molecular weight of 249.02 g/mol. Its structure consists of a benzene ring substituted with:
- A bromine atom at the 5th position,
- A trifluoromethyl (-CF₃) group at the 2nd position,
- A nitrile (-CN) group at the 1st position.
The trifluoromethyl and nitrile groups are strong electron-withdrawing substituents, rendering the compound highly electrophilic. This property makes it a valuable intermediate in pharmaceutical synthesis and materials science, particularly in reactions requiring regioselective aromatic substitution .
Properties
IUPAC Name |
5-bromo-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3N/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEMPTWEFRLPBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679246 | |
| Record name | 5-Bromo-2-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208076-28-1 | |
| Record name | 5-Bromo-2-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(trifluoromethyl)benzonitrile typically involves the bromination of 2-(trifluoromethyl)benzonitrile. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the aromatic ring. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. The raw materials, including 2-(trifluoromethyl)benzonitrile and bromine, are reacted in a suitable solvent such as dichloromethane or chloroform. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or DMF.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Cross-Coupling Reactions: Biaryl compounds or other complex organic molecules.
Reduction: Corresponding amines.
Scientific Research Applications
5-Bromo-2-(trifluoromethyl)benzonitrile is widely used in scientific research due to its unique chemical properties:
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(trifluoromethyl)benzonitrile depends on its application. In biological systems, it may act as an enzyme inhibitor or receptor ligand. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 5-Bromo-2-(trifluoromethyl)benzonitrile with structurally related compounds:
Key Trends and Research Findings
Electronic Effects :
- The trifluoromethyl group enhances electrophilicity at the ortho and para positions, facilitating nucleophilic aromatic substitution. In contrast, hydroxyl or alkoxy groups (e.g., 5-Bromo-2-hydroxybenzonitrile) increase solubility in polar solvents via hydrogen bonding .
Regioselectivity :
- 4-Bromo-2-(trifluoromethyl)benzonitrile exhibits different reactivity patterns compared to the 5-bromo isomer due to steric and electronic differences. For example, in palladium-catalyzed couplings, bromine at position 4 may lead to distinct by-products .
Biological Activity :
- 5-Bromo-2-hydroxybenzonitrile has demonstrated utility in synthesizing HIV protease inhibitors and osteoporosis treatments , whereas trifluoromethyl analogs are explored for their metabolic stability in drug candidates .
For instance, 5-Bromo-2-methylbenzonitrile (a structural analog) is classified as a laboratory chemical with specific handling guidelines .
Biological Activity
5-Bromo-2-(trifluoromethyl)benzonitrile is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, emphasizing its mechanisms, applications, and related research findings.
Chemical Structure and Properties
This compound features a benzene ring substituted with a bromine atom and a trifluoromethyl group. The presence of these substituents enhances its lipophilicity and metabolic stability, which are critical factors in drug development. The molecular formula is , with a molecular weight of 265.03 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group significantly influences the compound's reactivity and biological interactions, enhancing its potential as a pharmacophore in drug discovery.
Biological Activity Overview
Research indicates that compounds with similar structures to this compound often exhibit significant biological activities:
- Anticancer Properties : Compounds structurally related to this compound have been explored for their potential in treating various cancers. For instance, benzimidazole derivatives derived from similar compounds have shown promise in inhibiting endothelial cell growth, which is crucial in cancer progression.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .
Case Studies and Research Findings
- Anticancer Activity : A study investigating the synthesis of benzimidazole derivatives from this compound reported that these derivatives exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the inhibition of key growth pathways in endothelial cells, suggesting a novel approach for anticancer therapy.
- Pharmacological Screening : High-throughput screening of compounds similar to this compound revealed that many exhibited enhanced potency against specific cancer cell lines compared to non-fluorinated analogs. The trifluoromethyl group was identified as a critical factor for improved activity .
- Drug Development Potential : The lipophilic nature of this compound makes it a candidate for further development in pharmaceuticals aimed at targeting metabolic pathways or specific cancers .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile | Contains an amino group; bromine; trifluoromethyl | Enhanced reactivity; potential anticancer activity |
| 4-Bromo-2-(trifluoromethyl)benzonitrile | Lacks amino group; contains bromine | Increased lipophilicity; potential for enzyme interaction |
| 5-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile | Contains fluorine; lacks amino group | Promising pharmacological properties due to halogen substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
